
ha-1004
Descripción general
Descripción
HA-1004, también conocido como Clorhidrato de N-(2-Guanidinoetil)-5-isoquinolinasulfonamida, es un inhibidor selectivo de la proteína quinasa A. También es un inhibidor dual de la proteína quinasa dependiente de GMP cíclico y la proteína quinasa dependiente de AMP cíclico. Este compuesto es conocido por su capacidad para inhibir la lipólisis e inducir la relajación vascular .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de HA-1004 implica la reacción de la 5-isoquinolinasulfonamida con la 2-guanidinoetilamina. La reacción se lleva a cabo normalmente en presencia de un disolvente adecuado y bajo condiciones de temperatura controlada para garantizar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para obtener un rendimiento y una pureza máximos. El producto final se purifica entonces utilizando técnicas como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
HA-1004 se somete a diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos, dependiendo de la sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede dar lugar a derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .
Aplicaciones Científicas De Investigación
Focal Adhesion Formation
Research has demonstrated that HA-1004 can significantly affect focal adhesion formation in cells. In a study examining the effects of various kinase inhibitors on cells spread on fibronectin, it was found that this compound at concentrations up to 20 µM did not inhibit focal adhesion formation, contrasting with other inhibitors like H7 which had a pronounced effect . This suggests that this compound can be used to study the specific contributions of PKC to cytoskeletal reorganizations without completely inhibiting focal adhesion formation.
Concentration (µM) | Effect on Focal Adhesion Formation |
---|---|
20 | Minimal inhibition |
40 | Moderate inhibition |
80 | Significant inhibition |
Opioid Withdrawal Studies
This compound has been utilized in pharmacological studies to investigate its effects on opioid withdrawal symptoms. In animal models, pretreatment with this compound was shown to inhibit dopamine turnover during morphine withdrawal, indicating its potential role in managing withdrawal symptoms . This highlights its application in understanding the neurochemical pathways involved in addiction and withdrawal.
Gastric Acid Secretion
In studies assessing gastric acid secretion, this compound was part of experiments examining the modulation of secretagogue-stimulated gastric acid secretion. The inhibitor's effects suggested a complex interaction between PKA and PKC in regulating gastric functions .
Study Focus | Findings |
---|---|
Opioid Withdrawal | Reduced dopamine turnover during withdrawal |
Gastric Acid Secretion | Modulated secretion via PKA/PKC interactions |
Neuroprotective Research
This compound has also been investigated for its neuroprotective properties against glutamate-induced neurotoxicity. While other PKC inhibitors showed protective effects on neurons exposed to glutamate, this compound did not demonstrate similar protective capabilities . This indicates that while it is effective against certain pathways, it may not be universally protective across all neurotoxic scenarios.
Case Studies
Case Study 1: Focal Adhesion Dynamics
In a controlled experiment, cells treated with this compound were observed for changes in talin and vinculin distribution within focal adhesions. The findings indicated that lower concentrations preserved normal distribution patterns akin to untreated controls, providing insights into how kinase activity influences cell adhesion dynamics .
Case Study 2: Opioid Withdrawal Management
In an animal model study focusing on opioid withdrawal, this compound was administered alongside morphine pellets. Results showed a significant reduction in norepinephrine turnover and total tyrosine hydroxylase levels during withdrawal phases, suggesting its potential utility in clinical settings for managing opioid dependence .
Mecanismo De Acción
HA-1004 ejerce sus efectos inhibiendo las proteínas quinasas dependientes de nucleótidos cíclicos, específicamente la proteína quinasa dependiente de GMP cíclico y la proteína quinasa dependiente de AMP cíclico. Esta inhibición conduce a la relajación del músculo liso vascular y a la inhibición de la lipólisis. El compuesto actúa a nivel intracelular o submembranal, afectando los mecanismos reguladores de los segundos mensajeros, AMP cíclico y GMP cíclico .
Comparación Con Compuestos Similares
Compuestos Similares
H-7: Otro inhibidor de las proteínas quinasas, pero con diferente selectividad y potencia.
H-8: Similar a HA-1004, pero con variaciones en sus efectos inhibitorios sobre diferentes proteínas quinasas.
Singularidad de this compound
This compound es único por su doble inhibición de la proteína quinasa dependiente de GMP cíclico y la proteína quinasa dependiente de AMP cíclico. Esta doble inhibición lo convierte en una valiosa herramienta para estudiar los mecanismos reguladores de estas quinasas en diversos sistemas biológicos .
Actividad Biológica
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a selective inhibitor of cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). This compound has garnered attention for its significant biological activities, particularly in vascular smooth muscle relaxation and its potential therapeutic applications in various conditions.
This compound acts primarily by inhibiting the activities of PKG and PKA. The inhibition constants (Ki) for these kinases are reported to be 1.4 µM for PKG and 2.3 µM for PKA, indicating a potent inhibitory effect . The compound induces relaxation in vascular smooth muscle, as demonstrated through experiments with rabbit aortic strips contracted by various agonists. Notably, this compound does not appear to operate through traditional membrane receptor pathways, as its effects remain unaffected by antagonists such as phenotolamine, propranolol, and atropine .
Table 1: Inhibition Potency of this compound
Kinase Type | Ki (µM) |
---|---|
PKG | 1.4 |
PKA | 2.3 |
Vascular Smooth Muscle Relaxation
Research indicates that this compound effectively relaxes rabbit aortic strips, with similar effective doses (ED50) across different agonist-induced contractions. This relaxation is characterized by a rightward shift in the dose-response curve for calcium chloride (CaCl2), suggesting competitive inhibition at the intracellular level rather than at the membrane level . The compound's efficacy was also observed in Ca²⁺-free solutions, further supporting its intracellular action mechanism.
Case Study 1: Morphine Withdrawal
In a study investigating the effects of this compound during morphine withdrawal in mice, the compound was shown to diminish norepinephrine (NA) turnover and total tyrosine hydroxylase (TH) levels. This indicates that this compound may modulate neurochemical changes associated with opioid withdrawal symptoms . The findings suggest that this compound could play a role in managing withdrawal symptoms by influencing catecholamine turnover.
Case Study 2: Cellular Senescence
Another significant area of research involves the impact of this compound on cellular senescence. In vitro studies demonstrated that this compound reduced beta-galactosidase staining in senescent fibroblasts, indicating potential rejuvenating effects on cellular aging processes . The compound's ability to alter cell morphology towards a more youthful state further emphasizes its therapeutic potential.
Applications and Future Directions
The diverse biological activities of this compound suggest multiple avenues for therapeutic applications:
- Vascular Disorders : Given its vasodilatory properties, this compound may be beneficial in treating conditions characterized by vascular dysfunction.
- Opioid Dependence : The modulation of withdrawal symptoms presents an intriguing potential for this compound in addiction therapy.
- Aging Research : Its effects on cellular senescence open possibilities for exploring geroprotective strategies.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying HA-1004's biochemical mechanisms?
- Methodology :
- Begin with a literature gap analysis (e.g., conflicting results in this compound’s kinase inhibition efficacy) .
- Use the PICOT framework: Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., apoptosis rates), and Timeframe .
- Ensure measurability (e.g., "How does this compound concentration correlate with ERK pathway modulation in in vitro models?" vs. vague inquiries) .
Q. What experimental design principles apply to this compound toxicity studies?
- Methodology :
- Controls : Include vehicle controls (e.g., DMSO) and positive/negative controls for assay validation .
- Replication : Minimum triplicate runs for statistical power; predefine exclusion criteria for outliers .
- Dose-response curves : Use logarithmic this compound concentrations (e.g., 1 nM–100 µM) to identify IC50 values .
- Data Table :
Parameter | Example Values | Rationale |
---|---|---|
This compound concentration range | 1 nM–100 µM | Covers pharmacologically relevant doses |
Exposure time | 24–72 hours | Captures acute vs. chronic effects |
Q. How to conduct a systematic literature review on this compound’s applications?
- Methodology :
- Databases : Prioritize PubMed, Scopus, and Web of Science; exclude non-peer-reviewed sources (e.g., patents, preprints) .
- Keywords : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis) NOT industrial production") .
- Synthesis : Tabulate conflicting findings (e.g., this compound’s efficacy in murine vs. human cell lines) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodology :
- Meta-analysis : Pool data from ≥5 studies; apply heterogeneity tests (e.g., I² statistic) to identify variability sources .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum-free conditions) to isolate confounding factors .
- Pathway mapping : Use STRING-DB or KEGG to verify this compound’s protein targets in conflicting datasets .
Q. What statistical approaches optimize this compound’s dose-response data analysis?
- Methodology :
- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g.,
drc
package in R) . - Error handling : Report 95% confidence intervals for IC50; use ANOVA for multi-group comparisons .
- Data Table :
Model | Use Case | Software Implementation |
---|---|---|
Four-parameter logistic | Symmetric dose-response | GraphPad Prism |
Asymmetric model | Skewed efficacy curves | R (drc package) |
Q. How to design interdisciplinary studies integrating this compound’s structural and functional data?
- Methodology :
- Computational docking : Predict this compound’s binding affinity to kinases (e.g., AutoDock Vina) .
- Validation : Cross-reference docking results with SPR (Surface Plasmon Resonance) binding assays .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting .
Q. What strategies mitigate bias in this compound’s in vivo pharmacokinetic studies?
- Methodology :
- Blinding : Randomize treatment groups; conceal this compound allocation from experimenters .
- Sample size justification : Use G*Power to calculate minimum animals/group (α=0.05, power=0.8) .
Q. Methodological Frameworks for Data Contradiction Analysis
Q. How to analyze this compound’s inconsistent results in replicate experiments?
- Stepwise Approach :
Replication : Repeat assays under identical conditions (equipment, technician, reagents) .
Variable isolation : Test one parameter at a time (e.g., pH, temperature) .
Sensitivity analysis : Rank variables by impact size (e.g., Monte Carlo simulations) .
Q. Guidance for Non-Reproducible Findings
Q. How to document this compound’s irreproducible effects for peer review?
- Reporting Standards :
- FAIR Data : Share raw datasets in repositories (e.g., Zenodo) with unique DOIs .
- Supplemental Materials : Include detailed protocols (e.g., centrifugation speed, this compound batch numbers) .
Propiedades
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-10-8 | |
Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.